

Application Notes and Protocols for Ro 41-0960 in Rat Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of **Ro 41-0960**, a selective catechol-O-methyltransferase (COMT) inhibitor, in various rat models. The information is compiled from preclinical studies investigating its therapeutic potential in uterine fibroids, Parkinson's disease, and preterm labor.

Mechanism of Action

Ro 41-0960 is a specific and synthetic inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1] COMT plays a crucial role in the metabolism of catecholamines and catechol estrogens.[2][3][4] By inhibiting COMT, **Ro 41-0960** modulates the levels of these compounds, leading to various downstream effects. For instance, in the context of estrogen metabolism, it increases the ratio of 2-hydroxy E2 to 16-hydroxy E2, creating a systemic hypoestrogenic status.[5] In neurological models, it affects the levels of dopamine and its metabolites.[2][6][7]

Quantitative Data Summary

The following tables summarize the dosages and administration of **Ro 41-0960** in different rat models based on published studies.

Table 1: Dosage and Administration of **Ro 41-0960** in Uterine Fibroid Rat Models



Rat Model	Dosage	Administr ation Route	Frequenc y	Treatmen t Duration	Key Findings	Referenc e
Eker Rat	150 mg/kg	Subcutane ous (s.c.)	Twice daily (bid)	2 and 4 weeks	Significant shrinkage or slowed growth of uterine fibroids.[5] [8][9]	[5][8][9]

Table 2: Dosage and Administration of Ro 41-0960 in Parkinson's Disease Rat Models

Rat Model	Dosage	Administrat ion Route	Frequency	Key Findings	Reference
Reserpinized Rat	30 mg/kg	Intraperitonea I (i.p.)	Single dose	Potentiated the locomotor activity response to Levodopa/Ca rbidopa.[2]	[2][7]
-	30 mg/kg	Intraperitonea I (i.p.)	-	Increased striatal dopamine and DOPAC levels.[2][7]	[2][7]

Table 3: Dosage and Administration of Ro 41-0960 in Preterm Birth Rat Models



Rat Model	Dosage	Administrat ion Route	Frequency	Key Findings	Reference
Mifepristone- induced	75 mg/kg and 150 mg/kg	Subcutaneou s (s.c.)	Every 12 hours	Reduced preterm birth and impeded cervical resistance to stretch.[10]	[10]
Pregnant Rats	33 mg/kg	Oral	Every 12 hours	Impeded cervical ripening.[10]	[10]

Experimental Protocols Uterine Fibroid Model in Eker Rats

This protocol is based on studies investigating the effect of **Ro 41-0960** on uterine leiomyoma. [5][8][9]

- a. Animal Model:
- Female Eker rats, which spontaneously develop uterine fibroids, are used.
- b. Preparation of **Ro 41-0960**:
- Ro 41-0960 is suspended in saline.[5]
- A few drops of Tween 20 are used as a suspending agent.[5]
- The suspension should be prepared fresh just before injection.[5]
- c. Administration:
- Administer 150 mg/kg of Ro 41-0960 subcutaneously twice a day.[5][8][9]
- The control group receives the vehicle (saline with Tween 20) following the same administration schedule.



d. Monitoring and Analysis:

- Tumor volume is measured at baseline and at regular intervals (e.g., 2 and 4 weeks) posttreatment.[5][8]
- At the end of the study, animals are euthanized, and uterine tissues are collected for histological analysis and biomarker assessment (e.g., apoptosis and proliferation markers).
 [5][11]
- Blood samples can be collected to assess liver function tests to monitor for potential toxicity.
 [5][8]

Parkinson's Disease Model in Reserpinized Rats

This protocol is designed to evaluate the potentiation of L-DOPA effects by **Ro 41-0960**.[2][7]

- a. Animal Model:
- Male Sprague-Dawley rats are commonly used.
- Akinesia is induced by the administration of reserpine.
- b. Drug Administration:
- Ro 41-0960 is administered at a dose of 30 mg/kg via intraperitoneal injection. [2][7]
- One hour after Ro 41-0960 administration, a combination of L-DOPA and carbidopa (e.g., 50 mg/kg each) is injected intraperitoneally.
- Control groups would include vehicle + L-DOPA/carbidopa.
- c. Behavioral Assessment:
- Locomotor activity is assessed one hour after the L-DOPA/carbidopa administration.
- d. Neurochemical Analysis:
- Following behavioral testing, rats are euthanized, and brain tissue (specifically the striatum)
 is dissected.



 Levels of dopamine and its metabolites (DOPAC and HVA) are measured using techniques like HPLC.[2][7]

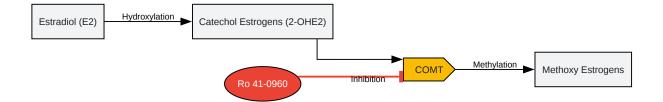
Preterm Birth Model in Pregnant Rats

This protocol is based on a study investigating the role of COMT in parturition.[10]

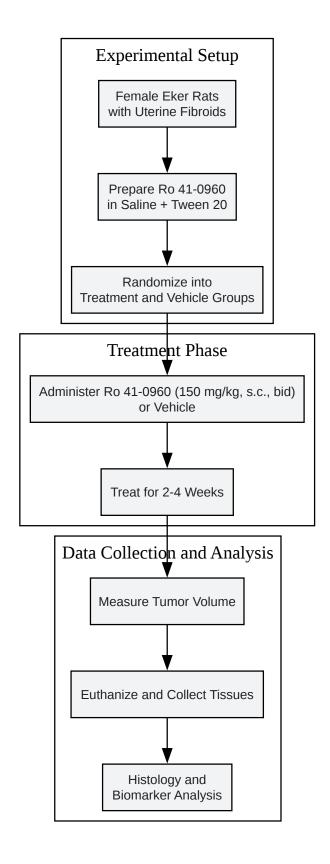
- a. Animal Model:
- Timed-pregnant rats are used.
- b. Induction of Preterm Birth:
- Preterm birth is induced by a subcutaneous injection of mifepristone (10 mg/kg).[10]
- c. Drug Administration:
- Ro 41-0960 is prepared in 1% methyl-cellulose for subcutaneous injection or administered orally.[10]
- For the preterm birth prevention study, rats are treated with **Ro 41-0960** (75 or 150 mg/kg, s.c.) every 12 hours.[10]
- For the cervical ripening study, pregnant rats are treated orally with Ro 41-0960 (33 mg/kg) every 12 hours for two consecutive days.[10]
- d. Outcome Measures:
- For the preterm birth model, the primary outcome is the percentage of pups retained in the uterus at a specific time point after mifepristone injection.[10]
- For the cervical ripening study, cervical resistance to stretch is measured after the treatment period.[10]

Visualizations Signaling Pathway of Ro 41-0960 in Estrogen Metabolism

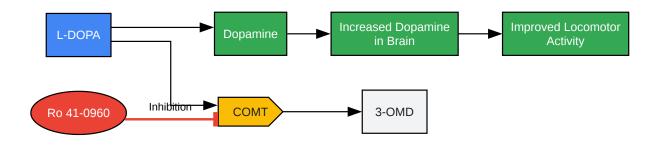












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